1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Lipophilicity Drug design Pyridazine SAR

Anchored by a unique 3-(pyridazin-3-yloxy)pyrrolidine scaffold with 2-(pyridin-3-yl)acetyl terminus, this compound delivers an uncompromised hydrogen-bonding network (5 HBA) and precisely balanced π-stacking surface—properties disrupted in 6-methyl, dimethylamino, thiophene, or benzyloxy analogs. With TPSA 64.3 Ų, WLogP 1.2, and only 5 rotatable bonds, it is an optimal, ligand-efficient reference for CNS-targeted SAR and polypharmacology meta-analyses. Choose the unsubstituted core to ensure clean electronic baseline, minimal false positives, and reproducible, data-driven library design.

Molecular Formula C15H16N4O2
Molecular Weight 284.319
CAS No. 2034580-27-1
Cat. No. B2928108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
CAS2034580-27-1
Molecular FormulaC15H16N4O2
Molecular Weight284.319
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)CC3=CN=CC=C3
InChIInChI=1S/C15H16N4O2/c20-15(9-12-3-1-6-16-10-12)19-8-5-13(11-19)21-14-4-2-7-17-18-14/h1-4,6-7,10,13H,5,8-9,11H2
InChIKeyQPVKHZNFSQKCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone (CAS 2034580-27-1): Core Structural and Pharmacophore Baseline for Heterocyclic SAR Procurement


1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone (CAS 2034580-27-1) is a synthetic heterocyclic small molecule (C₁₅H₁₆N₄O₂, MW 284.319 g/mol) that integrates three pharmacophoric elements—pyridazine, pyrrolidine, and pyridine—within a single ethanone-linked scaffold [1]. The compound occupies a distinct chemical space defined by the 3‑yloxy‑pyridazine attachment to the pyrrolidine ring at position 3, combined with a 2‑(pyridin‑3‑yl)acetyl substituent, making it structurally divergent from simpler pyridazine‑pyrrolidine conjugates and from analogs bearing substituted pyridazine or alternative aryl‑acetyl moieties [2]. Although direct bioactivity data for this specific compound remain sparse in the public domain, its systematic structural design targets the intersection of pyridazine‑mediated hydrogen‑bonding networks and pyridine‑based π‑stacking interactions, establishing it as a valuable tool for exploring poly‑heterocyclic pharmacophores in drug‑discovery campaigns [2].

Why Generic Pyridazine–Pyrrolidine Acetyl Analogs Cannot Replace 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone in Receptor‑Focused SAR Programs


Direct substitution with close analogs bearing modified pyridazine substituents (e.g., 6‑methyl, 6‑dimethylamino) or alternative acetyl‑aryl groups (e.g., 2‑chlorophenyl, thiophen‑2‑yl) fundamentally alters the compound’s electronic surface and conformational ensemble . The unsubstituted pyridazin‑3‑yloxy ring preserves a precisely balanced hydrogen‑bond acceptor/donor profile that is disrupted by electron‑donating or electron‑withdrawing substituents, while the pyridin‑3‑yl ethanone terminus provides a specific nitrogen placement that cannot be mimicked by phenyl, thienyl, or pyrrolyl replacements [1]. Consequently, generic substitution introduces uncontrolled variance in target‑binding kinetics and selectivity, making this compound the necessary reference point for any structure‑activity relationship study involving the 3‑(pyridazin‑3‑yloxy)pyrrolidine ethanone chemotype.

Quantitative Differentiation Evidence for 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone vs. Closest Structural Analogs


Computational Lipophilicity (WLogP) Distinguishes the Target Compound from 6‑Methyl‑ and 6‑Dimethylamino‑pyridazine Analogs

The target compound exhibits a Wildman–Crippen logP (WLogP) of approximately 1.2, computed via the PubChem PUG REST API, placing it in a favorable range for CNS drug-likeness [1]. In contrast, the 6‑methylpyridazin‑3‑yloxy analog (WLogP ≈ 1.6) and the 6‑dimethylamino‑pyridazin‑3‑yloxy analog (WLogP ≈ 1.9) show markedly higher lipophilicity, predicting greater plasma protein binding and reduced free fraction in in‑vivo models [2]. The quantified ΔWLogP of ‑0.4 and ‑0.7 log units, respectively, translates to an estimated 2.5‑fold and 5‑fold difference in octanol‑water partition coefficient, directly impacting passive membrane permeability and off‑target promiscuity [3].

Lipophilicity Drug design Pyridazine SAR

Topological Polar Surface Area (TPSA) Values Highlight Superior Blood–Brain Barrier Penetration Potential vs. Chlorophenyl Analog

The compound’s TPSA, calculated from its 2D structure, is 64.3 Ų, well below the 90 Ų threshold recommended for BBB‑penetrant drugs [1]. The 2‑(2‑chlorophenyl)‑ethanone analog, by contrast, carries a TPSA of 71.5 Ų (Δ = +7.2 Ų) due to the additional chlorine atom and the larger van der Waals surface of the phenyl ring [2]. This 11.2 % increase in TPSA predicts a measurable reduction in passive CNS permeability, as TPSA is inversely correlated with log BB (r² ≈ 0.75 in training sets) [3].

CNS drug discovery TPSA Blood-brain barrier

Molecular Weight Advantage Over Thiophene‑Substituted Analog Improves Ligand Efficiency Metrics

With a molecular weight of 284.3 g/mol, the target compound resides in a lower‑molecular‑weight space than the thiophen‑2‑yl‑ethanone analog (MW = 315.4 g/mol) [1]. The 31.1 g/mol reduction (‑9.9 %) directly benefits all size‑dependent ligand efficiency indices (LE, LLE, LELP) and reduces the molecular complexity penalty in fragment‑to‑lead evolution [2]. This weight advantage also anticipates a higher probability of achieving Rule‑of‑Five compliance during lead optimization, while maintaining the same pharmacophoric features [3].

Ligand efficiency Fragment-based drug design Molecular weight

Hydrogen‑Bond Acceptor Count Retains Target‑Specific Interaction Fingerprint vs. Pyrrole‑Ethyl Analog

The target compound presents 5 hydrogen‑bond acceptor (HBA) atoms (two pyridazine nitrogens, pyridine nitrogen, ethereal oxygen, carbonyl oxygen) [1]. The 1‑(1H‑pyrrol‑1‑yl)ethanone analog reduces the HBA count to 4 by replacing the pyridine nitrogen with a carbon atom, thereby removing one key acceptor site [2]. Pharmacophore models of common CNS targets (e.g., histamine H3, nAChR α4β2) often require a minimum of 4–5 acceptor points [3], suggesting that the pyrrole analog may fail to satisfy critical interaction networks, while the target compound maintains them.

Hydrogen bonding Drug–target interactions Pharmacophore modeling

Rotatable Bond Count Indicates Conformational Restraint Advantage Over 2‑(Benzyloxy) Analog

The molecule possesses 5 rotatable bonds, whereas the 2‑(benzyloxy)‑1‑(3‑(pyridazin‑3‑yloxy)pyrrolidin‑1‑yl)ethanone analog contains 7 rotatable bonds due to the additional ethylene‑oxy‑phenyl linker [1]. A lower rotatable bond count (Δ = −2) correlates with reduced conformational entropy penalty upon target binding, typically improving affinity by 0.5–1.5 kcal/mol per constrained bond [2]. This intrinsic rigidity makes the target compound a more efficient starting point for fragment‑ and structure‑based design workflows [3].

Conformational entropy Drug design Rigidity

Optimal Research and Procurement Scenarios for 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone (CAS 2034580-27-1)


CNS‑Penetrant Lead‑Generation Libraries Targeting Histamine H3 or Nicotinic Acetylcholine Receptors

The favorable TPSA (64.3 Ų) and WLogP (1.2) position the compound within the CNS‑MPO desirability space, making it an ideal candidate for inclusion in screening decks targeting neuromodulatory receptors such as histamine H3 (see EPA Table_A for pyridazinone H3 inhibitors) [1]. Its lower lipophilicity relative to 6‑methyl and 6‑dimethylamino analogs reduces the risk of non‑specific membrane partitioning, a common cause of false positives in CNS phenotypic assays [2].

Fragment‑Based Drug Discovery Programs Requiring Maximized Ligand Efficiency

With a molecular weight of 284.3 g/mol and only 5 rotatable bonds, the compound offers a high ligand‑efficiency starting point (predicted LE ≈ 0.35–0.40 kcal/mol per heavy atom for a typical 10 μM affinity bin) [1]. This contrasts with the thiophene analog (315.4 g/mol) and the benzyloxy analog (7 rotatable bonds), which dilute efficiency metrics and introduce conformational uncertainty [2].

Structure‑Based Design: Selective Exploration of Pyridazine‑Ring Electronic Effects

The unsubstituted pyridazin‑3‑yloxy ring provides a clean electronic baseline, enabling systematic investigation of substituent effects on target engagement [1]. Researchers can use this compound as a core scaffold for parallel SAR studies, confident that the native hydrogen‑bonding pattern (5 HBA) remains uncompromised, unlike the pyrrole‑ethyl analog which deletes a critical acceptor [2].

Procurement of a Consistent Reference Standard for Meta‑Analysis of Heterocyclic Pharmacophores

Because the compound’s physicochemical descriptors (WLogP, TPSA, MW, HBA, RotB) are distinct from each of its closest analogs, it serves as a unique internal reference for computational and experimental meta‑analyses aiming to quantify the contribution of individual structural features to polypharmacology and ADME profiles [1]. Its procurement guarantees that the observed SAR signals can be anchored to a single, well‑defined chemical entity, a requirement for reproducible, data‑driven library design [2].

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